6-Bromo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the triazolopyridine family. This compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 8th position, and a carboxylic acid group at the 3rd position of the triazolopyridine ring. It has garnered significant interest in the fields of medicinal and pharmaceutical chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid typically involves the following steps:
Formation of the Triazolopyridine Core: The triazolopyridine core can be synthesized through a cyclization reaction involving enaminonitriles and benzohydrazides.
Carboxylation: The carboxylic acid group at the 3rd position can be introduced through a carboxylation reaction using carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can be employed to reduce the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Bromo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-thiol: This compound is similar in structure but contains a thiol group instead of a carboxylic acid group.
6-Bromo-[1,2,4]triazolo[4,3-a]pyrazine: This compound has a pyrazine ring instead of a pyridine ring.
Uniqueness
6-Bromo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is unique due to the presence of the carboxylic acid group, which imparts distinct chemical properties and reactivity. This functional group allows for further derivatization and enhances the compound’s potential biological activities.
Biological Activity
6-Bromo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the triazole family, which is known for various pharmacological properties including antimicrobial, anticancer, and anti-inflammatory activities. This article reviews the biological activity of this compound based on available research findings and case studies.
- Molecular Formula : C8H8BrN3O2
- Molecular Weight : 242.03 g/mol
- CAS Number : 2361496-76-4
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. Research indicates that compounds with a triazole moiety can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, a study demonstrated that derivatives of triazoles exhibited significant cytotoxicity against various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. In vitro tests have indicated activity against a range of bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with DNA replication processes .
Anti-inflammatory Effects
Inflammation-related diseases are a significant health burden worldwide. Compounds similar to 6-Bromo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine have been studied for their anti-inflammatory effects. These compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting their potential in treating inflammatory disorders .
Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of 6-Bromo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine in human cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation in breast and lung cancer cells. The compound was found to induce apoptosis significantly at concentrations above 10 µM .
Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, the compound was tested against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be lower than those of standard antibiotics used in clinical settings, indicating a strong potential for development into new antimicrobial agents .
Research Findings Summary
Properties
Molecular Formula |
C8H6BrN3O2 |
---|---|
Molecular Weight |
256.06 g/mol |
IUPAC Name |
6-bromo-8-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H6BrN3O2/c1-4-2-5(9)3-12-6(4)10-11-7(12)8(13)14/h2-3H,1H3,(H,13,14) |
InChI Key |
FQFCHSFOGIFREF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN2C1=NN=C2C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.